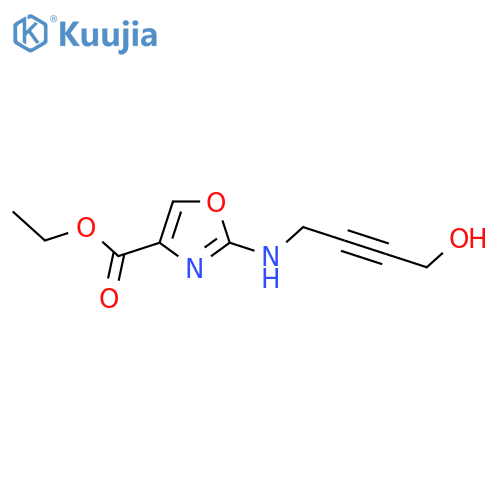Cas no 2163719-51-3 (ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate)

2163719-51-3 structure
商品名:ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate
ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate
- EN300-1449588
- ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate
- 2163719-51-3
-
- インチ: 1S/C10H12N2O4/c1-2-15-9(14)8-7-16-10(12-8)11-5-3-4-6-13/h7,13H,2,5-6H2,1H3,(H,11,12)
- InChIKey: RCAQHOAZNSWOPG-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C(=O)OCC)N=C1NCC#CCO
計算された属性
- せいみつぶんしりょう: 224.07970687g/mol
- どういたいしつりょう: 224.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 84.6Ų
ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1449588-50mg |
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate |
2163719-51-3 | 50mg |
$1008.0 | 2023-09-29 | ||
| Enamine | EN300-1449588-5000mg |
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate |
2163719-51-3 | 5000mg |
$3479.0 | 2023-09-29 | ||
| Enamine | EN300-1449588-250mg |
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate |
2163719-51-3 | 250mg |
$1104.0 | 2023-09-29 | ||
| Enamine | EN300-1449588-10000mg |
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate |
2163719-51-3 | 10000mg |
$5159.0 | 2023-09-29 | ||
| Enamine | EN300-1449588-500mg |
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate |
2163719-51-3 | 500mg |
$1152.0 | 2023-09-29 | ||
| Enamine | EN300-1449588-1.0g |
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate |
2163719-51-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1449588-1000mg |
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate |
2163719-51-3 | 1000mg |
$1200.0 | 2023-09-29 | ||
| Enamine | EN300-1449588-100mg |
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate |
2163719-51-3 | 100mg |
$1056.0 | 2023-09-29 | ||
| Enamine | EN300-1449588-2500mg |
ethyl 2-[(4-hydroxybut-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylate |
2163719-51-3 | 2500mg |
$2351.0 | 2023-09-29 |
ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate 関連文献
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
2163719-51-3 (ethyl 2-(4-hydroxybut-2-yn-1-yl)amino-1,3-oxazole-4-carboxylate) 関連製品
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
